Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15885155
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25ClN2O2 |
|---|---|
| Molecular Weight | 324.8 g/mol |
| IUPAC Name | tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
| Standard InChI Key | RKOLFFUVSKRANC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (C₁₇H₂₅ClN₂O₂; MW 324.8 g/mol) comprises a piperidine ring substituted at the 3-position with a 2-chlorobenzylamino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.
Key structural attributes:
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Piperidine core: Confers conformational rigidity, enabling selective interactions with biological targets.
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2-Chlorobenzyl moiety: Introduces electron-withdrawing effects, potentially influencing binding affinity.
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Boc protection: Facilitates stepwise synthesis by preventing unwanted side reactions.
Spectroscopic and Analytical Data
While experimental spectra for this specific compound are unpublished, analogous Boc-protected piperidines exhibit characteristic signals:
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Boc tert-butyl singlet at δ 1.45 ppm - Piperidine H-3 multiplet at δ 3.2–3.5 ppm - Aromatic protons (2-chlorobenzyl) at δ 7.2–7.4 ppm |
| IR | - N-H stretch (secondary amine) ~3300 cm⁻¹ - C=O (carbamate) ~1690 cm⁻¹ |
| MS (ESI+) | Molecular ion peak [M+H]⁺ at m/z 325.2 |
These predictions derive from structural analogs, as primary data for this compound remain proprietary.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate likely follows a two-step sequence common to Boc-protected amines:
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Boc Protection of Piperidine:
Piperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. -
Reductive Amination:
The 3-amino intermediate undergoes reductive amination with 2-chlorobenzaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction, yielding the target compound.
Reaction Scheme:
Optimization Considerations
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Solvent Selection: Tetrahydrofuran (THF) or DCM optimizes Boc protection yields (85–90%).
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Temperature Control: Reductive amination proceeds efficiently at 0–5°C to minimize side product formation.
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Purification: Flash chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.
| Analog | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Nitrophenyl-piperidine derivative | 19.45 | 31.40 |
While direct data are unavailable, the chlorobenzyl group’s electronic effects could enhance COX binding.
Research Directions and Challenges
Pharmacokinetic Profiling
Future studies should address:
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Metabolic stability: Cytochrome P450 interactions.
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Bioavailability: Impact of Boc group on oral absorption.
Structural Modifications
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Boc Deprotection: Generating free amines for salt formation.
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Heterocyclic Variants: Replacing benzyl with pyridyl groups to modulate solubility.
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